8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the photochemical C–C bond cleavage of bicyclic aziridines followed by [3 + 2] cycloaddition with electron-deficient alkenes and alkynes .
Chemical Reactions Analysis
8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-deficient alkenes and alkynes for cycloaddition reactions . The major products formed from these reactions often contain the naturally occurring 8-azabicyclo[3.2.1]octane skeleton .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities . The unique structure of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane makes it a valuable intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
The mechanism of action of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to play a role in the modulation of neurotransmitter systems .
Comparison with Similar Compounds
8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane . While both compounds share a similar bicyclic structure, this compound is unique due to its specific substituents and the presence of the cyclopropylidene group . This uniqueness contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(10-3-4-10)15-12-5-6-13(15)8-11(7-12)9-1-2-9/h10,12-13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGROEPMSPALAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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